molecular formula C11H10ClNO3 B2749576 6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 128101-38-2

6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B2749576
M. Wt: 239.66
InChI Key: FXGLAGVWVUQWSL-UHFFFAOYSA-N
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Description

“6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” is a chemical compound with the molecular formula C10H8ClNO3 . It is a derivative of benzoxazinone, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of benzoxazinone derivatives has been a subject of interest due to their various medicinal uses and physiological activities . An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .


Molecular Structure Analysis

The molecular structure of “6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” can be analyzed using various spectroscopic techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .


Chemical Reactions Analysis

The Friedel–Crafts reaction, which involves the introduction of an alkyl group onto the benzene ring, is among the most useful electrophilic aromatic substitution reactions in the laboratory . This reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” can be determined using various analytical techniques. For instance, its molecular weight is 225.628 Da .

Scientific Research Applications

Coumarin Derivatives

Scientific Field

Organic Chemistry, Biomedical Research, Industrial Applications

Summary of Application

Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Methods of Application

The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .

Results or Outcomes

These compounds have shown significant biological importance and are utilized in drug and pesticidal preparations .

Phenoxazines

Scientific Field

Material Science, Organic Light-Emitting Diodes, Photoredox Catalyst, Dye-Sensitized Solar Cells, Chemotherapy

Summary of Application

Phenoxazines have sparked a lot of interest owing to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells and chemotherapy .

Methods of Application

The specific methods of application or experimental procedures for phenoxazines were not detailed in the sources.

Results or Outcomes

They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory and antibiotic properties .

Future Directions

The synthesis and biological activities of benzoxazines, benzoxazinones, and their derivatives have drawn the attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than those already available, with lesser toxicity .

properties

IUPAC Name

6-(2-chloroacetyl)-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLAGVWVUQWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one

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